molecular formula C21H20FN3O2 B2878743 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-57-1

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2878743
CAS No.: 852368-57-1
M. Wt: 365.408
InChI Key: XINXNGJQQXWADT-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound designed for pharmaceutical research and chemical biology applications. This complex molecule features a unique hybrid structure incorporating fluorophenyl-piperazine and methyl-indole-dione pharmacophores within its scaffold. Compounds with this structural motif are of significant interest in neuroscience research, particularly as they have demonstrated potent dual affinity for dopamine D-2 and serotonin 5-HT2 receptors in ligand binding studies . Similar structural analogs have shown promising activity as receptor modulators with potential applications in studying neurological pathways and disorders. The incorporation of both indole and piperazine structural elements suggests potential for diverse biological interactions, positioning this compound as a valuable chemical tool for investigating signal transduction mechanisms. Additionally, structurally related compounds have been explored in oncology research for their potential effects on cancer cell viability, particularly in breast cancer models . Researchers utilize this compound strictly for non-human investigational purposes to explore its physicochemical properties, receptor binding affinities, and potential biochemical applications. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-19(15-6-2-4-8-17(15)23-14)20(26)21(27)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINXNGJQQXWADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1.

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. For instance, it can affect the synthesis of nucleotides and the regulation of adenosine function. The exact downstream effects would depend on the specific cellular context.

Result of Action

The result of the compound’s action is the inhibition of ENTs, which can lead to changes in nucleotide synthesis and adenosine regulation. This could potentially have various effects at the molecular and cellular levels, depending on the specific context.

Biochemical Analysis

Biochemical Properties

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain receptors, potentially acting as an agonist or antagonist depending on the context. For instance, the indole moiety is known to interact with serotonin receptors, while the piperazine ring may influence dopamine receptors. These interactions can modulate neurotransmitter release and signal transduction pathways, highlighting the compound’s potential in neuropharmacology.

Cellular Effects

The effects of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can influence neurotransmitter systems, potentially affecting mood, cognition, and behavior. Additionally, it may impact cell proliferation and apoptosis in cancer cells, suggesting a role in oncology research. The compound’s ability to modulate gene expression further underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, such as monoamine oxidase or phosphodiesterases, thereby altering intracellular signaling cascades. The compound’s structure allows it to fit into the active sites of these enzymes, either blocking substrate access or facilitating catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term impact on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy

Dosage Effects in Animal Models

The effects of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits, such as neuroprotection or anti-inflammatory effects. Higher doses can lead to toxicity, manifesting as adverse effects on organ function or behavior. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without inducing toxicity. These findings are critical for determining safe and effective dosage regimens in potential clinical applications.

Biological Activity

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • SMILES : CC(=O)C(=O)N1CCN(CC1)c2c[nH]c3c2cccc3F

This structure indicates the presence of a piperazine ring, a fluorophenyl group, and an indole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds often exhibit antimicrobial properties. A study focusing on structurally similar compounds showed promising results against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .

Anticancer Properties

Recent investigations into the anticancer potential of similar indole-based compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that the compound may also possess anticancer activity .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds containing a piperazine group have been found to act as inhibitors of specific enzymes involved in metabolic processes. For example, studies on related piperazine derivatives indicate competitive inhibition against tyrosinase, an enzyme critical for melanin synthesis .
  • Receptor Modulation : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors. Piperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, which could contribute to their psychoactive effects.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally similar to our compound. The results highlighted that modifications in the piperazine ring significantly influenced antibacterial potency. The tested compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 20 µM against resistant strains .

Study on Anticancer Effects

In a separate study assessing the anticancer properties of indole-based compounds, several derivatives were tested against human breast cancer cell lines (MCF-7). The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values reported at 15 µM for some derivatives. This suggests that the incorporation of specific functional groups can significantly affect biological activity .

Data Summary

PropertyValue/Observation
Chemical Structure 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
MIC (Antibacterial) 20–70 µM against Staphylococcus aureus and Escherichia coli
IC50 (Anticancer) Approximately 15 µM in MCF-7 cell lines
Mechanism Inhibition of tyrosinase; receptor modulation

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Aryl Groups

  • 4-Fluorophenyl vs. 2-Fluorophenyl :
    Compound 3e (1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione) in shows a 78% synthesis yield, higher than analogs with bulkier substituents. The para-fluorine likely improves synthetic accessibility compared to the ortho-fluorine in the target compound, which may introduce steric hindrance during cyclization .
  • Chlorophenyl and Trifluoromethylphenyl: Compound 3f (4-chlorophenyl) and 3g (trifluoromethylphenyl) in exhibit yields of 83% and unspecified, respectively.

Indole Modifications

  • 2-Methylindole vs. Unsubstituted Indole :
    The target compound’s 2-methylindole group (vs. unsubstituted indole in 3e ) may improve receptor selectivity by filling hydrophobic pockets, as seen in 5-HT6 antagonists like 4j (), where a naphthylsulfonyl group confers an IC50 of 32 nM .
  • Methoxyindole Derivatives :
    describes a dimethoxyindole analog (1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione). Methoxy groups enhance hydrogen-bonding capacity but may reduce blood-brain barrier penetration compared to the target’s methyl group .

Heterocyclic Variations

  • Pyrimidine-Piperazine Hybrids :
    highlights a pyrimidine-piperazine-indole dione (molecular weight 414.27) with a bromine substituent. Bromine’s polarizability may increase binding affinity but also toxicity risks, whereas fluorine in the target compound offers a safer profile .
  • Pyrrole-Based Analogs :
    ’s 1-(2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-[4-(trifluoromethyl)phenyl]piperazine-dione (MW 441.45) shares a similar molecular weight with the target compound, suggesting comparable pharmacokinetic properties. The trifluoromethyl group enhances electronegativity but may reduce synthetic yield .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Compound ID Piperazine Substituent Indole Substituent Molecular Weight Yield (%) Melting Point (°C) Activity (IC50/Ki)
Target Compound 2-Fluorophenyl 2-Methyl ~441.45 N/A N/A N/A
3e () 4-Fluorophenyl H ~284.27 78 N/A N/A
4j () 2-Methoxyphenyl 1-Naphthylsulfonyl ~532.60 N/A N/A 32 nM (5-HT6)
3o () 4-Fluorophenyl 3-Bromophenylamino 414.27 72–80 175–209 N/A
BMS-853 () Benzoyl 4,7-Dimethoxy ~468.47 N/A N/A N/A

Key Observations:

  • Synthetic Efficiency : Fluorinated aryl groups (e.g., 3e , 3f ) generally yield >75%, while bulkier groups (e.g., trifluoromethyl in 3g ) may complicate synthesis .
  • Bioactivity : Antagonists like 4j achieve nM-level potency, suggesting that the target compound’s 2-methylindole and 2-fluorophenyl groups could similarly optimize receptor interactions .
  • Thermal Stability : Brominated analogs (e.g., 3o ) exhibit higher melting points (175–209°C), likely due to halogen-mediated crystal packing, whereas fluorine’s smaller size may lower the target’s melting point .

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